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Introduction

In the budding yeast Saccharomyces cerevisiae, the Activator Protein-1 like transcription factor,

Yap1 (yAP1), is a central regulator of the oxidative stress response.[1][2][3] Upon exposure to

reactive oxygen species (ROS) and certain xenobiotics, Yap1 rapidly accumulates in the

nucleus to activate the transcription of a broad network of genes essential for detoxification,

redox balance, and cellular repair.[3][4] Understanding the precise genomic targets of Yap1 is

crucial for elucidating the mechanisms of stress response and identifying potential pathways for

therapeutic intervention in fungal diseases or for optimizing yeast performance in industrial

applications.

Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a

powerful and unbiased method to identify the genome-wide binding sites of DNA-associated

proteins like Yap1 in vivo.[5][6][7] This technique involves chemically cross-linking proteins to

DNA, shearing the chromatin, immunoprecipitating the protein of interest (Yap1), and

sequencing the co-precipitated DNA fragments. The resulting data provides a high-resolution

map of Yap1 binding sites across the entire yeast genome, revealing its direct target genes.
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These application notes provide a comprehensive protocol and resources for researchers

performing ChIP-seq to identify Yap1 target genes in S. cerevisiae.

yAP1 Signaling Pathway in Oxidative Stress
Under normal physiological conditions, Yap1 shuttles between the cytoplasm and the nucleus

but is predominantly localized in the cytoplasm due to active nuclear export mediated by the

Crm1/Xpo1 exportin.[1] This export is dependent on a C-terminal cysteine-rich domain (CRD)

which serves as a nuclear export signal (NES).[2][3][4] Upon exposure to oxidative stressors

like hydrogen peroxide (H₂O₂), the CRD undergoes a conformational change, masking the

NES and preventing its recognition by Crm1.[1][2][4] This inhibition of nuclear export leads to

the rapid accumulation of Yap1 in the nucleus, where it binds to specific DNA sequences

known as Yap Response Elements (YREs; consensus TTACTAA) in the promoter regions of its

target genes, thereby activating their transcription.[1]
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Yap1 Oxidative Stress Signaling Pathway.

Expected Data: yAP1 Target Genes
A successful Yap1 ChIP-seq experiment will identify a set of high-confidence genomic loci

bound by Yap1 under oxidative stress conditions. These loci are typically located in the

promoter regions of genes involved in antioxidant defense, detoxification, and redox

homeostasis. The table below summarizes a representative list of well-characterized Yap1

target genes.

Gene Name Function
Role in Stress
Response

Consensus YRE
Sequence

TRX2 Thioredoxin
Detoxifies reactive

oxygen species.[1][4]
TTACTAA

TRR1
Thioredoxin

Reductase

Reduces oxidized

thioredoxin.[1][4]
TTACTAA

GSH1

Gamma-

glutamylcysteine

synthetase

Catalyzes the first

step in glutathione

(GSH) synthesis.[1][4]

TTACTAA

GLR1
Glutathione

Reductase

Reduces oxidized

glutathione (GSSG) to

GSH.[8]

TTACTAA

GPX2
Glutathione

Peroxidase

Detoxifies

hydroperoxides using

GSH.[4][8]

TTACTAA

SOD1
Superoxide

Dismutase

Converts superoxide

radicals to hydrogen

peroxide.[4]

TTACTAA

YCF1
Yeast Cadmium

Factor 1

Transports glutathione

S-conjugates into the

vacuole.[2][4]

TTACTAA

FLR1
Multidrug Resistance

Pump

Efflux pump involved

in detoxification.[4]
TTACTAA
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Detailed Protocol: yAP1 ChIP-seq in
Saccharomyces cerevisiae
This protocol is optimized for identifying the binding sites of the transcription factor Yap1. It is

crucial to include proper controls, such as an input DNA sample (chromatin sheared before

immunoprecipitation) and a mock immunoprecipitation with non-specific IgG.

I. Cell Culture and Cross-linking
Culture Growth: Inoculate 50 mL of YPAD medium with a fresh colony of the desired S.

cerevisiae strain. Grow overnight at 30°C with shaking (180-210 rpm).[9]

Dilution: Dilute the overnight culture to an OD₆₀₀ of ~0.2 in a larger volume of YPAD (e.g.,

200 mL) and grow at 30°C with shaking until the culture reaches mid-log phase (OD₆₀₀ of

0.6-0.8).

Stress Induction (Optional but Recommended): To induce Yap1 nuclear localization, add a

stressor. For example, add H₂O₂ to a final concentration of 0.4 mM and incubate for 15-30

minutes.[10]

Cross-linking: Add 37% formaldehyde to a final concentration of 1% to cross-link proteins to

DNA. Swirl gently and incubate for 15 minutes at room temperature with slow shaking.[9]

Quenching: Quench the cross-linking reaction by adding 2.5 M glycine to a final

concentration of 125 mM. Incubate for 5 minutes at room temperature with slow shaking.[9]

Cell Harvest: Pellet the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

Washing: Wash the cell pellet twice with 25 mL of ice-cold 1x Phosphate-Buffered Saline

(PBS). After the final wash, pellet the cells, remove all supernatant, and flash-freeze the

pellet in liquid nitrogen. Pellets can be stored at -80°C.[9]

II. Cell Lysis and Chromatin Shearing
Resuspension: Resuspend the cell pellet in 600 µL of ice-cold FA Lysis Buffer (50 mM

HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium

Deoxycholate) supplemented with protease inhibitors.
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Mechanical Lysis: Add an equal volume of acid-washed glass beads (0.5 mm diameter).

Lyse the cells using a bead beater (e.g., FastPrep) with 6-8 cycles of 30 seconds on, 1

minute on ice.

Chromatin Recovery: Puncture the bottom of the tube with a needle, place it in a larger

collection tube, and centrifuge to collect the lysate, leaving the beads behind.

Sonication: Shear the chromatin by sonication to an average fragment size of 200-500 bp.

This step is critical and must be optimized for your specific sonicator. Check fragment size by

running a small aliquot on an agarose gel after reversing cross-links.[11]

Clarification: Centrifuge the sonicated lysate at 14,000 x g for 15 minutes at 4°C to pellet cell

debris. Transfer the supernatant (soluble chromatin) to a new tube.

III. Immunoprecipitation (IP)
Input Sample: Set aside 10% of the soluble chromatin to serve as the "Input" control. Store

at -20°C until the reverse cross-linking step.[12]

Antibody Incubation: Add a specific anti-Yap1 antibody to the remaining chromatin. For a

negative control, use a parallel sample with an equivalent amount of non-specific IgG.

Incubate overnight at 4°C on a rotator.

Bead Preparation: Pre-block Protein A/G magnetic beads by washing them in FA Lysis Buffer

containing 0.5% BSA.[12]

Immune Complex Capture: Add the pre-blocked beads to the chromatin-antibody mixture

and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.[12]

Washing Series: Wash the beads sequentially to remove non-specifically bound chromatin.

Perform each wash for 5 minutes at 4°C on a rotator.[12]

2x washes with Low Salt Wash Buffer (e.g., FA Lysis Buffer).

1x wash with High Salt Wash Buffer (FA Lysis Buffer with 500 mM NaCl).

1x wash with LiCl Wash Buffer (10 mM Tris-HCl pH 8.0, 250 mM LiCl, 0.5% NP-40, 0.5%

Sodium Deoxycholate, 1 mM EDTA).
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1x wash with TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA).

IV. Elution, Reverse Cross-linking, and DNA Purification
Elution: Elute the chromatin from the beads by adding 100 µL of Elution Buffer (50 mM Tris-

HCl pH 8.0, 10 mM EDTA, 1% SDS) and incubating at 65°C for 20 minutes with shaking.[12]

Reverse Cross-linking: Combine the eluates. Add NaCl to a final concentration of 200 mM to

both the IP samples and the Input control. Incubate at 65°C for at least 6 hours (or overnight)

to reverse the formaldehyde cross-links.[11]

RNase and Proteinase K Treatment: Add RNase A to a final concentration of 0.2 mg/mL and

incubate at 37°C for 1 hour. Then, add Proteinase K to 0.2 mg/mL and incubate at 55°C for

1-2 hours.[12]

DNA Purification: Purify the DNA using a PCR purification spin column kit (e.g., Qiagen

QIAquick) or by phenol-chloroform extraction followed by ethanol precipitation. Elute the final

DNA in 30-50 µL of nuclease-free water.

V. Library Preparation and Sequencing
Quantification: Quantify the purified DNA using a high-sensitivity fluorometric method (e.g.,

Qubit).

Library Preparation: Prepare sequencing libraries from the IP and Input DNA using a

commercial kit compatible with low DNA input (e.g., Illumina TruSeq ChIP Library Prep Kit).

This typically involves end-repair, A-tailing, and adapter ligation.

Amplification: Perform PCR amplification to enrich for adapter-ligated fragments. The

number of cycles should be minimized to avoid amplification bias.

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform

(e.g., Illumina NovaSeq). A typical run would be single-end 50 bp reads.

ChIP-seq Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

http://www.bio.unipd.it/piccolo/protocols/ChIP-Seq_protocol_for_YAP_TAZ.pdf
https://www.scribd.com/document/92364905/MELUH-Yeast-ChIP-Protocol
http://www.bio.unipd.it/piccolo/protocols/ChIP-Seq_protocol_for_YAP_TAZ.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167195?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Yeast Culture
(Mid-log phase)

1. Formaldehyde
Cross-linking

2. Cell Lysis &
Chromatin Shearing

3. Immunoprecipitation
(anti-yAP1 Ab)

Input Control (10%)4. Wash Beads

6. Reverse Cross-links

5. Elution

7. DNA Purification

8. Library Preparation

9. High-Throughput
Sequencing

10. Data Analysis
(Peak Calling, Motif Finding)

yAP1 Target Genes

Click to download full resolution via product page

Overview of the yAP1 ChIP-seq experimental workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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